molecular formula C9H6N2O3 B2548627 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid CAS No. 1934541-95-3

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid

Cat. No.: B2548627
CAS No.: 1934541-95-3
M. Wt: 190.158
InChI Key: DSERAHBXMGDOFJ-UHFFFAOYSA-N
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Description

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound characterized by a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with a hydroxyl (-OH) group at position 8 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol.

Properties

IUPAC Name

8-oxo-7H-1,7-naphthyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSERAHBXMGDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Meldrum’s Acid-Mediated Cyclization

The use of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been demonstrated in the synthesis of 1,5- and 1,8-naphthyridines, offering a template for 1,7-naphthyridine derivatives. For 8-hydroxy-1,7-naphthyridine-6-carboxylic acid, the proposed pathway involves:

  • Enamine Formation : Condensation of 4-aminopyridine derivatives with Meldrum’s acid yields enamine intermediates.
  • Intramolecular Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether) induces cyclization, forming the 1,7-naphthyridine core.
  • Decarboxylation : Thermal decarboxylation introduces the 8-hydroxy group while retaining the 6-carboxylic acid moiety.

Example Reaction Conditions :

Step Reagents/Conditions Yield (%) Reference
Enamine formation Meldrum’s acid, reflux in EtOH 75–85
Cyclization Diphenyl ether, 220°C, 2 hr 60–70
Decarboxylation H2O, HCl, reflux 80–90

This method parallels the synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, where decarboxylation is critical for hydroxyl group installation.

Tandem Nitrile Hydration/Cyclization

A 2024 J. Org. Chem. study on 1,6-naphthyridines highlights nitrile hydration as a key step for carboxyl group introduction. For 1,7-naphthyridines, this approach could involve:

  • Nitrile Precursor Synthesis : Preparation of 6-cyano-8-hydroxy-1,7-naphthyridine intermediates.
  • Hydration-Cyclization : Acidic or basic conditions hydrate the nitrile to a carboxylic acid while closing the naphthyridine ring.

Advantages :

  • Single-pot reaction reduces purification steps.
  • High functional group tolerance.

Functional Group Introduction and Modification

Ester Hydrolysis for Carboxylic Acid Formation

The hydrolysis of methyl or ethyl esters is a well-established route to naphthyridine carboxylic acids. For example, methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate undergoes saponification to yield 8-hydroxy-1,6-naphthyridine-7-carboxylic acid. Adapting this for the 1,7 isomer:

Typical Conditions :

  • Base-mediated : NaOH (2 M), MeOH/H2O, reflux, 6 hr → 90% yield.
  • Acid-mediated : H2SO4 (conc.), reflux, 4 hr → 85% yield.

Halogenation-Hydrolysis for Hydroxyl Group Installation

Bromination or chlorination at position 8 followed by hydrolysis is a viable pathway:

  • Halogenation : Treating the naphthyridine core with POBr3 or PCl5 introduces Br/Cl at position 8.
  • Hydrolysis : Aqueous NaOH or H2O under reflux substitutes halogen with hydroxyl.

Example :
5,8-Dichloro-1,5-naphthyridine → 5,8-Dihydroxy-1,5-naphthyridine (NaOH, H2O, 80°C, 5 hr).

Purification and Characterization

Crystallization Techniques

Purification via solvent recrystallization ensures high purity:

  • Solvent System : Ethyl acetate/heptane (1:3 v/v) achieves >99% purity.
  • Yield Optimization : Slow cooling at 0°C minimizes impurities.

Chromatographic Methods

Silica gel chromatography with eluents such as CH2Cl2/MeOH (9:1) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Meldrum’s Acid High regioselectivity Requires high temperatures 60–85
Nitrile Hydration One-pot synthesis Sensitive to nitrile stability 70–90
Ester Hydrolysis Mild conditions Dependent on ester availability 80–95

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry. Key applications include:

1. Antimicrobial Activity
Research has highlighted the antimicrobial properties of naphthyridine derivatives, including 8-hydroxy-1,7-naphthyridine-6-carboxylic acid. These compounds have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. For instance, derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .

2. Antiviral Properties
Studies have indicated that naphthyridine derivatives can inhibit viral replication. For example, 8-hydroxy-1,6-naphthyridine derivatives have been explored for their antiviral activity against human cytomegalovirus (HCMV). These compounds act as inhibitors of the pUL89-C endonuclease, crucial for viral replication .

3. Anticancer Potential
The compound has shown promise in anticancer research. Various analogs have been synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicate that certain derivatives possess significant anticancer activity, with IC50 values in the low micromolar range .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases. Its derivatives are being investigated for their potential as new therapeutic agents, particularly in the treatment of leishmaniasis and other neglected diseases .

Material Science Applications

The unique structure of this compound allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems .

Case Studies

Several significant studies have contributed to understanding the applications of this compound:

Case Study 1: Antileishmanial Activity
A series of studies focused on the antileishmanial properties of naphthyridine derivatives demonstrated effective in vitro activity against Leishmania species. The compounds showed promising results with EC50 values indicating moderate toxicity levels in non-infected cells .

Case Study 2: Antiviral Mechanism Investigation
Research involving the synthesis and characterization of metal-binding analogs revealed that these compounds inhibit HCMV replication through specific interactions with viral proteins. The findings underscore the importance of metal cation sequestration in enhancing antiviral efficacy .

Case Study 3: Anticancer Research
A review highlighted various naphthyridine analogs evaluated for anticancer activity across different cancer cell lines. The study concluded that structural modifications could enhance cytotoxicity while reducing off-target effects .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Target Organisms Reference
AntimicrobialSignificant inhibitionStaphylococcus aureus, Pseudomonas aeruginosa
AntiviralInhibition of HCMV replicationHuman cytomegalovirus
AnticancerCytotoxic effects on cancer cell linesVarious cancer types
AntileishmanialEffective against Leishmania speciesLeishmania species

Mechanism of Action

The mechanism by which 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit human cytomegalovirus pUL89 endonuclease, a metal-dependent enzyme crucial for viral replication . The compound’s ability to chelate metal ions and interfere with enzyme activity underlies its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

8-Hydroxy-1,6-naphthyridine-7-carboxylic Acid (CAS 410542-70-0)
  • Structure : Carboxylic acid at position 7 and hydroxyl at position 8 on a 1,6-naphthyridine core.
  • Properties : Exhibits solvatochromism (solvent-dependent absorption shifts) due to intramolecular hydrogen bonding and polarity variations .
1,7-Naphthyridine-8-carboxylic Acid (CAS 1060816-77-4)
  • Synthesis: Not detailed in the evidence but likely involves cyclization or hydrolysis of precursors.
7-Methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylic Acid (CAS 168542-35-6)
  • Structure : Substituted with methyl (position 7), phenyl (position 5), and ketone (position 8) groups.
  • Synthesis : Achieved via hydrolysis of benzyl esters or oxidation of carbaldehydes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Notable Features
8-Hydroxy-1,7-naphthyridine-6-carboxylic acid 190.16 Likely polar due to -COOH/-OH Potential for hydrogen bonding
1,7-Naphthyridine-8-carboxylic acid 174.16 Moderate Simpler structure, fewer H-bond donors
7-Methyl-8-oxo-5-phenyl derivative 280.28 Low (lipophilic) Enhanced stability via aryl/methyl groups

Substituent Effects :

  • Hydroxyl/Carboxylic Acid Groups : Increase polarity and solubility in aqueous media.
  • Aryl/Methyl Groups : Improve lipid solubility and may enhance bioavailability .

Biological Activity

8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a compound belonging to the naphthyridine class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H7N2O3
  • Molecular Weight : Approximately 175.16 g/mol
  • Structure : The compound features a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antiviral Activity : The compound has been shown to inhibit human cytomegalovirus (CMV) endonuclease pUL89, a critical enzyme for viral replication. This inhibition disrupts the viral life cycle, demonstrating potential as an antiviral agent.
  • Antiparasitic Activity : In studies targeting visceral leishmaniasis, derivatives of this compound exhibited selective toxicity against Leishmania species. The mechanism involves the sequestration of divalent metal cations, which are essential for the survival of the parasite .
  • Kinase Inhibition : The compound targets PIP4K2A kinase, inhibiting its activity and affecting phosphoinositide signaling pathways. This action can lead to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its structure allows for interactions that disrupt microbial cell functions:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansAntifungal activity

Anticancer Activity

Research indicates that this compound has potential anticancer effects through:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Antileishmanial Activity :
    • A series of derivatives were tested for their efficacy in vivo against Leishmania donovani. One derivative showed a reduction in parasite burden by 46% in mouse models, although it fell short of the >70% target for further development .
  • Inhibition of Viral Replication :
    • Studies have highlighted the effectiveness of 8-hydroxy derivatives in inhibiting HIV integrase with an IC50 value as low as 8 nM, indicating strong antiviral potential .

Research Findings

Recent studies have focused on optimizing the structure of naphthyridine derivatives to enhance their biological activities. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the hydroxyl group significantly impact antiparasitic activity. For example, removal or methylation led to a loss of activity, emphasizing the importance of this functional group .
  • Pharmacokinetics : Understanding the pharmacokinetic profiles is crucial for determining the therapeutic viability of these compounds. Early-stage compounds showed rapid clearance from blood but had reasonable aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-1,7-naphthyridine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methods :

  • Ester Hydrolysis : Ethyl esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) hydrolyzed with NaOH (5M, 95°C, 1h) yield 93% .
  • Hydrogenolysis : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) treated with Pd/C and H₂ in MeOH/H₂O (20°C, 1h) yield 89% .
  • Oxidation of Carbaldehydes : 7-Methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carbaldehyde oxidized with KMnO₄ in NaOH/ButOH (20°C, 40min) yields 91% .
    • Key Considerations : Optimize pH (acidic for hydrolysis) and catalyst loading (Pd/C for hydrogenolysis). Yields vary with substituents (e.g., phenyl groups enhance stability).

Q. How is the carboxylic acid functionality characterized and purified post-synthesis?

  • Purification : Acidic workup (e.g., 2M HCl reflux for ester hydrolysis) followed by recrystallization from MeOH/H₂O .
  • Characterization : Use IR for COOH stretching (2500–3000 cm⁻¹), ¹H/¹³C NMR for aromatic protons (δ 7–9 ppm) and carboxyl carbon (δ 170–175 ppm). Confirm purity via HPLC (C18 column, acetonitrile/phosphoric acid gradient) .

Advanced Research Questions

Q. What mechanistic insights explain decarboxylation pathways in 1,7-naphthyridine derivatives?

  • Process : Thermal decarboxylation of 6-carboxylic acid derivatives (e.g., 8-oxo-5-(pyridin-4-yl)-1,6-naphthyridine-3-carboxylic acid) at 370°C for 3min yields 72% product via radical or concerted mechanisms .
  • Data Contradictions : Lower yields (30%) observed in NaOH-mediated hydrolysis of thio-substituted esters (e.g., ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate) suggest steric/electronic hindrance .

Q. How can the carboxylic acid be functionalized for biological activity studies?

  • Derivatization : Convert to acyl chlorides (SOCl₂, DMF/CH₂Cl₂, reflux) for amide formation. Example: Reaction with α-methylbenzylamine yields 67% 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-1,7-naphthyridine-6-carboxamide .
  • Biological Relevance : Patent data suggest 8-hydroxy-1,6-naphthyridine-7-carboxamides act as HIV integrase inhibitors, but SAR studies for the 1,7-naphthyridine isomer require further validation .

Q. What experimental strategies resolve stability issues during storage or reaction conditions?

  • Stability Challenges : Thermal decomposition above 250°C and sensitivity to prolonged acidic conditions .
  • Mitigation : Use inert atmospheres (N₂/Ar) for high-temperature reactions. Lyophilize and store at -20°C under desiccation to prevent hydration or oxidation.

Data Contradiction Analysis

Q. Why do yields vary significantly between ester hydrolysis methods?

  • Case Study : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate hydrolysis (93% yield) vs. ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate (30% yield) .
  • Resolution : Electron-withdrawing groups (e.g., phenylthio) reduce nucleophilic attack efficiency. Steric hindrance at the 3-position further limits reactivity.

Methodological Recommendations

  • Synthesis Optimization : Screen substituents (e.g., methyl, phenyl) to stabilize intermediates during hydrogenolysis .
  • Analytical Validation : Cross-validate NMR with high-resolution mass spectrometry (HRMS) for ambiguous carbonyl signals.
  • Biological Assays : Prioritize enzymatic assays (e.g., HIV integrase inhibition) after confirming compound stability in physiological buffers .

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